molecular formula C12H12N4O2S B2923642 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903198-50-4

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2923642
CAS No.: 1903198-50-4
M. Wt: 276.31
InChI Key: QRAMWLWUSQMXLF-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a thiadiazole ring and an azetidine ring connected via a methanone bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling of these two moieties through a methanone linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced .

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biological targets due to its mesoionic nature, allowing it to cross cellular membranes and bind to enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone apart is the unique combination of these three moieties, which can result in a distinct set of biological activities and chemical properties. This combination allows for a broader range of interactions with biological targets, potentially leading to more effective therapeutic agents .

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-8-11(19-15-14-8)12(17)16-6-10(7-16)18-9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAMWLWUSQMXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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